magnesium 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate
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Overview
Description
Magnesium 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate is a heterocyclic organic compound with the molecular formula C₁₂H₁₁MgN₂O₃. It is known for its unique structure, which includes a pyrimidine ring substituted with ethyl, phenyl, and oxo groups. This compound is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate typically involves the reaction of 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate with a magnesium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Magnesium 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce reduced pyrimidine compounds .
Scientific Research Applications
Magnesium 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying pyrimidine chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of magnesium 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to magnesium 5-ethyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate include:
- Magnesium 5-methyl-4,6-dioxo-5-phenyl-1H-pyrimidin-2-olate
- Magnesium 5-ethyl-4,6-dioxo-5-(4-methylphenyl)-1H-pyrimidin-2-olate
- Magnesium 5-ethyl-4,6-dioxo-5-(4-chlorophenyl)-1H-pyrimidin-2-olate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-ethyl-2,6-dioxo-5-phenylpyrimidin-4-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBREPKUVSBGFI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N=C1[O-])C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2O3- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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